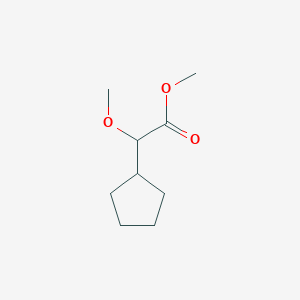

Methyl 2-cyclopentyl-2-methoxyacetate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 2-cyclopentyl-2-methoxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-11-8(9(10)12-2)7-5-3-4-6-7/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFMKBOQRQGFCBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1CCCC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Introduction: The Molecular Architecture and Scientific Imperative of Alpha-Alkoxy Esters

An In-depth Technical Guide to the Thermodynamic Properties of Alpha-Alkoxy Esters

Alpha-alkoxy esters are a distinct class of organic molecules characterized by an ester functional group (R-COOR') with an alkoxy (-OR'') substituent at the alpha-carbon position of the acyl chain (R-CH(OR'')-COOR'). This unique structural motif, combining features of both an ester and an ether at a critical position, imparts a fascinating and synthetically valuable reactivity profile. These compounds serve as versatile intermediates in organic synthesis and are of growing interest in medicinal chemistry and drug development. Specifically, their application as bioreversible prodrugs leverages the tailored stability of the ester bond to control the release of pharmacologically active agents in vivo.[1][2]

A thorough understanding of the thermodynamic properties of these molecules is not merely an academic exercise; it is fundamental to predicting their stability, reactivity, and behavior in both chemical and biological systems.[3][4] Key parameters such as the enthalpy of formation (ΔfH°), standard entropy (S°), heat capacity (Cp), and Gibbs free energy of formation (ΔfG°) govern everything from reaction equilibria and shelf-life to the kinetics of hydrolysis and formulation characteristics. This guide provides a comprehensive overview of the principles and methodologies—both experimental and computational—for determining these critical properties, offering researchers and drug development professionals the foundational knowledge required to harness the full potential of alpha-alkoxy esters.

Core Thermodynamic Properties: A Framework for Stability and Spontaneity

The thermodynamic profile of a molecule is defined by a set of key state functions that describe its energy content and stability relative to its constituent elements.

-

Enthalpy of Formation (ΔfH°) : This property represents the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states.[5] A more negative ΔfH° indicates a more stable molecule. It is the cornerstone for calculating the heat of reaction for any process involving the molecule.

-

Standard Molar Entropy (S°) : Entropy is a measure of the molecular disorder or randomness. It is influenced by a molecule's mass, structure, and the freedom of motion of its constituent atoms (translational, rotational, and vibrational).[6] Larger and more flexible molecules generally possess higher entropy.

-

Heat Capacity (Cp) : This is the amount of heat required to raise the temperature of one mole of a substance by one degree Celsius at constant pressure.[7] It is crucial for understanding how a system's energy content changes with temperature and is essential for hazard analysis and process safety.

-

Gibbs Free Energy of Formation (ΔfG°) : The ultimate arbiter of thermodynamic stability and spontaneity under constant temperature and pressure, Gibbs free energy elegantly combines enthalpy and entropy (ΔG° = ΔH° - TΔS°).[8][9] A negative ΔfG° indicates that the formation of the compound from its elements is a spontaneous process. This value is paramount for predicting the position of chemical equilibrium.[3]

Experimental Determination of Thermodynamic Properties

While computational methods have advanced significantly, direct experimental measurement remains the gold standard for obtaining accurate thermodynamic data. The protocols described below are designed as self-validating systems, where meticulous procedure and calibration ensure the trustworthiness of the results.

Combustion Calorimetry: Quantifying the Enthalpy of Formation

The most accurate method for determining the standard enthalpy of formation of an organic compound is by measuring its enthalpy of combustion (ΔcH°) using a bomb calorimeter.[10][11]

Causality and Experimental Insight: This technique operates on the principle of Hess's Law. By burning the compound completely to form well-defined products (CO₂ gas and H₂O liquid), the measured heat of combustion can be used to calculate the enthalpy of formation of the reactant. The core of this experiment's trustworthiness lies in achieving complete and clean combustion. For esters, which are oxygen-rich, this is generally achievable. The system is validated through calibration with a standard of known heat of combustion, typically benzoic acid, ensuring the heat capacity of the entire calorimeter system is precisely known.

Experimental Protocol: Bomb Calorimetry

-

Sample Preparation: A precisely weighed pellet (approx. 1 gram) of the purified, dry alpha-alkoxy ester is prepared.

-

Crucible Placement: The pellet is placed in a quartz or platinum crucible within the bomb. A fuse wire (e.g., nickel-chromium) is positioned to be in contact with the sample.

-

Bomb Sealing and Pressurization: A small, known amount of distilled water (approx. 1 mL) is added to the bomb to ensure all water formed during combustion condenses to the liquid state. The bomb is then sealed and pressurized with high-purity oxygen to approximately 30 atm.

-

Calorimeter Assembly: The sealed bomb is submerged in a known quantity of water in the calorimeter's insulated bucket. A precision thermometer (or thermistor) and a stirrer are placed in the water.

-

Temperature Equilibration: The system is allowed to stir until a stable initial temperature (T₁) is recorded over several minutes.

-

Ignition: The sample is ignited by passing a current through the fuse wire.

-

Temperature Monitoring: The temperature of the water is recorded at regular intervals until it reaches a maximum (T₂) and then begins to cool.

-

Post-Reaction Analysis: The bomb is depressurized, and the interior is inspected for soot (indicating incomplete combustion, which would invalidate the run). The residual fuse wire is measured to account for its heat of combustion. Any acids formed (e.g., nitric acid from trace nitrogen) are quantified by titration and their heat of formation is subtracted.

-

Calculation: The heat of combustion is calculated from the temperature rise (T₂ - T₁) and the known heat capacity of the calorimeter. This value is then used with the standard enthalpies of formation of CO₂ and H₂O to determine the ΔfH° of the ester.[5]

Workflow for Enthalpy of Formation Determination

Caption: Workflow for determining ΔfH° via bomb calorimetry.

Differential Scanning Calorimetry (DSC): Accessing Heat Capacity

DSC is a powerful thermal analysis technique for measuring heat capacity and the enthalpy of phase transitions (e.g., melting, boiling).[12]

Causality and Experimental Insight: DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature. This differential measurement is key to its precision. For Cp determination, a three-step procedure is employed: a baseline (empty pans), a standard with known Cp (e.g., sapphire), and the sample. By subtracting the baseline from the standard and sample runs, the heat flow associated purely with the material's heat capacity can be isolated, providing a highly reliable measurement.

Experimental Protocol: Heat Capacity by DSC

-

Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).

-

Baseline Run: An empty, hermetically sealed aluminum pan is placed on the sample sensor and another on the reference sensor. The system is heated at a controlled rate (e.g., 10 °C/min) over the desired temperature range to obtain a baseline heat flow curve.

-

Standard Run: A precisely weighed sapphire standard is placed in the sample pan, and the heating program is repeated.

-

Sample Run: The sapphire is replaced with a precisely weighed sample of the alpha-alkoxy ester, and the heating program is run a third time.

-

Calculation: The heat capacity of the sample (Cp,sample) at a given temperature is calculated using the following equation: Cp,sample = (Cp,std) * (m_std / m_sample) * (DSC_sample - DSC_baseline) / (DSC_std - DSC_baseline) where m is mass and DSC is the measured heat flow signal.

Principle of Differential Scanning Calorimetry

Caption: Principle of heat flow measurement in a DSC.

Computational Prediction of Thermodynamic Properties

When experimental determination is impractical, computational chemistry provides a powerful alternative for estimating thermodynamic properties with increasing accuracy.[4]

Density Functional Theory (DFT) as a Predictive Tool

DFT is a quantum mechanical method that calculates the electronic structure of a molecule to determine its energy and properties.[13] From a single set of calculations, all major thermodynamic functions can be derived.

Causality and Methodological Choice: The accuracy of DFT is critically dependent on the choice of the functional and basis set. Functionals like M06-2X are often preferred for thermochemistry as they are parameterized to yield good results for main-group elements.[13] Larger basis sets, such as 6-311++G(2d,2p), provide more flexibility for describing the electron distribution, leading to more accurate energies. The workflow's trustworthiness is enhanced by performing a frequency calculation, which confirms the optimized geometry is a true energy minimum (no imaginary frequencies) and provides the vibrational modes necessary for calculating entropy and thermal contributions to enthalpy and Gibbs free energy.

Computational Workflow: DFT for Thermodynamics

-

Structure Building: An initial 3D structure of the alpha-alkoxy ester is built using molecular modeling software.

-

Geometry Optimization: A DFT calculation is performed to find the lowest-energy geometry of the molecule. A functional like M06-2X with a basis set like 6-31G(d) is suitable for this step.

-

Frequency Calculation: At the optimized geometry, a frequency calculation is performed using the same level of theory. This yields the vibrational frequencies and confirms the structure is a stable minimum. The output provides the zero-point vibrational energy (ZPVE), and the thermal corrections to enthalpy and entropy.

-

High-Accuracy Energy Calculation (Optional but Recommended): To improve accuracy, a single-point energy calculation can be performed on the optimized geometry using a larger basis set (e.g., 6-311++G(2d,2p)).

-

Isodesmic Reaction Scheme (for High-Accuracy ΔfH°): To minimize systematic errors, an isodesmic reaction is designed. This is a hypothetical reaction where the number and types of bonds on both sides are conserved.[14][15]

-

Example: CH₃-CH(OCH₃)-COOCH₃ + CH₄ + CH₃OCH₃ → CH₃CH₂COOCH₃ + CH₃OCH₂CH₃

-

The enthalpy of this reaction (ΔH_rxn) is calculated from the computed total energies of all species.

-

The desired ΔfH° is then derived using: ΔfH°(product) = ΔH_rxn + ΣΔfH°(reactants) - ΣΔfH°(other products), where the ΔfH° of the simpler molecules are known experimentally. This method cancels out errors inherent in the computational model.

-

-

Property Calculation: The final thermodynamic properties are assembled:

-

ΔfH°(298K): Derived from the isodesmic reaction.

-

S°(298K): Obtained directly from the frequency calculation output.

-

ΔfG°(298K): Calculated using the formula ΔfG° = ΔfH° - TΔS°.

-

Workflow for Computational Thermodynamics

Caption: Computational workflow for deriving thermodynamic properties.

Data Summary and Structure-Property Relationships

The thermodynamic properties of alpha-alkoxy esters are systematically influenced by their molecular structure. The following table presents representative data for a homologous series to illustrate these trends. (Note: These are illustrative values based on known trends for esters and ethers, as comprehensive experimental data for this specific class is scarce).

| Compound Name | Formula | Molar Mass ( g/mol ) | ΔfH° (g, 298K) (kJ/mol) | S° (g, 298K) (J/mol·K) | Cp (g, 298K) (J/mol·K) |

| Methyl 2-methoxyacetate | C₄H₈O₃ | 104.10 | -560 | 330 | 115 |

| Ethyl 2-methoxyacetate | C₅H₁₀O₃ | 118.13 | -585 | 370 | 140 |

| Methyl 2-ethoxyacetate | C₅H₁₀O₃ | 118.13 | -595 | 375 | 142 |

| Ethyl 2-ethoxyacetate | C₆H₁₂O₃ | 132.16 | -620 | 415 | 165 |

Analysis of Trends:

-

Effect of Chain Length: Increasing the length of either the ester alkyl chain (methyl to ethyl) or the alpha-alkoxy chain (methoxy to ethoxy) leads to a more negative ΔfH°, indicating increased thermodynamic stability. This is a typical trend for homologous series.[16]

-

Entropy and Heat Capacity: Both S° and Cp increase with molecular size and complexity.[17] Longer chains introduce more low-frequency vibrational and rotational modes, increasing the density of energy states and thus raising both entropy and heat capacity.

-

Impact of the α-Alkoxy Group: The presence of the electronegative oxygen atom at the alpha position has a stabilizing effect compared to a simple alkyl substituent, primarily due to inductive effects. However, it also introduces conformational complexity around the Cα-O bond, which can influence the overall entropy.

Relevance in Drug Development and Medicinal Chemistry

The thermodynamic properties of alpha-alkoxy esters have direct and profound implications for their use in pharmaceutical sciences.

-

Prodrug Design and Stability: The Gibbs free energy of the ester bond dictates its stability. For a prodrug, this bond must be stable enough for formulation and shelf-life but labile enough to be cleaved by enzymes (esterases) in the body to release the active drug.[1] Thermodynamic data can inform the selection of R, R', and R'' groups to fine-tune this stability profile. While kinetics govern the rate of cleavage, the overall thermodynamic tendency to hydrolyze (the ΔG of hydrolysis) is a critical starting point.

-

Aqueous Solubility and Formulation: The polarity imparted by the two ether/ester oxygen atoms influences the molecule's ability to form hydrogen bonds with water, which is a key factor in its aqueous solubility.[18][19] Thermodynamic properties like the enthalpy of solvation and mixing are central to predicting how a drug candidate will behave during formulation and administration. Prodrugs are often designed to enhance the solubility of a poorly soluble parent drug, and understanding the thermodynamics of solvation is key to this process.[1][2]

Conclusion

The thermodynamic properties of alpha-alkoxy esters provide a fundamental roadmap for understanding their stability, reactivity, and behavior. Through a synergistic application of rigorous experimental techniques like calorimetry and powerful predictive tools like Density Functional Theory, researchers can obtain the critical data needed for molecular design and process optimization. For scientists in drug development, this knowledge is indispensable for engineering effective prodrugs, creating stable formulations, and ultimately, developing safer and more efficacious medicines. The principles and protocols outlined in this guide offer a robust framework for the comprehensive thermodynamic characterization of this important class of molecules.

References

-

Industrial & Engineering Chemistry Research. (2022). Determination of Thermodynamic Properties for the Esterification of Levulinic Acid with 1-Butene. ACS Publications. Available from: [Link]

-

ResearchGate. (n.d.). Experimental Determination of Isobaric Heat Capacity for Ethanol and Fatty Acid Alkyl Ester Mixtures at Pressures up to 20 MPa. Available from: [Link]

-

MDPI. (2018). Computational Study of Mechanism and Thermodynamics of Ni/IPr-Catalyzed Amidation of Esters. Available from: [Link]

-

Journal of Pyrotechnics Archive. (n.d.). Six Methods for Estimating the Formation Enthalpy of Organic Compounds. Available from: [Link]

-

PubMed. (2008). Structure-energy relationships in unsaturated esters of carboxylic acids. Thermochemical measurements and ab initio calculations. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). DFT-Based Stereochemical Rationales for the Bifunctional Brønsted Acid/Base-Catalyzed Diastereodivergent and Enantioselective aza-Henry Reactions of α-Nitro Esters. Available from: [Link]

-

Chemistry LibreTexts. (2024). 4.5: Enthalpy Changes by Calorimetry. Available from: [Link]

-

ACS Publications. (2010). Heats of Formation of Organic Compounds by a Simple Calculation. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data. Available from: [Link]

-

University Chemistry. (2024). Computational Chemistry Study of Acid-Catalyzed Esterification Reactions between Carboxylic Acids and Alcohols. Available from: [Link]

-

National Center for Biotechnology Information. (2020). Investigation of the Thermal Properties of Diesters from Methanol, 1-Pentanol, and 1-Decanol as Sustainable Phase Change Materials. Available from: [Link]

-

ResearchGate. (2008). Enthalpies of Formation and Bond Dissociation Energies of Lower Alkyl Hydroperoxides and Related Hydroperoxy and Alkoxy Radicals. Available from: [Link]

-

PubMed. (2008). Enthalpies of formation and bond dissociation energies of lower alkyl hydroperoxides and related hydroperoxy and alkoxy radicals. Available from: [Link]

-

ACS Publications. (2025). Comprehensive Compilation on Esterification Reactions and Predicting Reaction Kinetics and Equilibrium Using PC-SAFT. Available from: [Link]

-

Royal Society of Chemistry. (2010). The calculation of thermodynamic properties of molecules. Available from: [Link]

-

Chemistry LibreTexts. (2023). Properties of Esters. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Alkoxycarbonate Ester Prodrugs of Preclinical Drug Candidate ELQ-300 for Prophylaxis and Treatment of Malaria. Available from: [Link]

-

PubMed. (2017). Alkoxycarbonate Ester Prodrugs of Preclinical Drug Candidate ELQ-300 for Prophylaxis and Treatment of Malaria. Available from: [Link]

-

LibreTexts. (n.d.). 15.7 Physical Properties of Esters. Available from: [Link]

-

National Institute of Standards and Technology. (2009). Heat Capacities and Entropies of Organic Compounds in the Condensed Phase. Volume III. Available from: [Link]

-

MDPI. (n.d.). Entropy Effects in Intermolecular Associations of Crown-Ethers and Cyclodextrins with Amino Acids in Aqueous and in Non-Aqueous Media. Available from: [Link]

-

Research and Reviews. (2021). Enthalpy, Entropy and Heat Capacity of some Fluorinated Ethanol's and its Radicals at Different Temperatures. Available from: [Link]

-

MDPI. (2024). Gibbs Free Energy and Enthalpy–Entropy Compensation in Protein–Ligand Interactions. Available from: [Link]

Sources

- 1. Alkoxycarbonate Ester Prodrugs of Preclinical Drug Candidate ELQ-300 for Prophylaxis and Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alkoxycarbonate Ester Prodrugs of Preclinical Drug Candidate ELQ-300 for Prophylaxis and Treatment of Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The calculation of thermodynamic properties of molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. jpyro.co.uk [jpyro.co.uk]

- 6. rroij.com [rroij.com]

- 7. srd.nist.gov [srd.nist.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Investigation of the Thermal Properties of Diesters from Methanol, 1-Pentanol, and 1-Decanol as Sustainable Phase Change Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DFT-Based Stereochemical Rationales for the Bifunctional Brønsted Acid/Base-Catalyzed Diastereodivergent and Enantioselective aza-Henry Reactions of α-Nitro Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Enthalpies of formation and bond dissociation energies of lower alkyl hydroperoxides and related hydroperoxy and alkoxy radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Physical Properties of Esters [saylordotorg.github.io]

"potential applications of cyclopentyl compounds in medicinal chemistry"

An In-depth Technical Guide for Medicinal Chemists

The Cyclopentyl Moiety: A Versatile Scaffold for Modern Drug Discovery

Abstract

The cyclopentyl ring, a five-membered alicyclic hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Far from being a simple lipophilic appendage, its unique conformational properties, metabolic stability, and ability to serve as a versatile bioisostere have cemented its role in a multitude of approved therapeutic agents. This guide provides an in-depth exploration of the strategic application of cyclopentyl and cyclopentenyl moieties in drug design. We will delve into the physicochemical rationale for their use, survey their successful incorporation into antiviral, anticancer, and cardiovascular drugs, and present detailed synthetic and mechanistic insights to inform future drug discovery endeavors.

The Physicochemical Appeal of the Cyclopentyl Ring

The utility of the cyclopentyl group in drug design is rooted in its distinct structural and physical properties. Unlike aromatic rings, it is a saturated, sp³-rich motif. In contrast to the relatively planar cyclopropane or the more flexible cyclohexane, cyclopentane adopts a non-planar, puckered "envelope" conformation to minimize torsional strain.[2][3] This inherent three-dimensionality allows it to favorably interact with and fill hydrophobic pockets within biological targets like enzymes and receptors.[2]

Key properties driving its application include:

-

Conformational Rigidity: The cyclopentyl group introduces a degree of conformational constraint to a molecule, which can be entropically favorable for receptor binding by reducing the energy penalty of adopting a bioactive conformation.[1]

-

Enhanced Lipophilicity: Incorporation of a cyclopentyl moiety increases a molecule's lipophilicity, which can improve its absorption, distribution, and membrane permeability characteristics.[1]

-

Metabolic Stability: The C-H bonds on a cyclopentyl ring are generally less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to more electron-rich or sterically accessible positions in other alkyl or aryl groups. This can lead to improved pharmacokinetic profiles, such as a longer half-life.[1]

-

Bioisosterism: The cyclopentyl ring serves as an effective bioisostere for other chemical groups, most notably the furanose ring in nucleosides and the phenyl ring in various pharmacophores.[2][4] This replacement can overcome liabilities such as poor metabolic stability or unwanted off-target effects while maintaining or enhancing potency.

Core Applications in Therapeutic Areas

The strategic incorporation of cyclopentyl derivatives has led to significant breakthroughs across multiple disease areas.

Antiviral Agents: The Rise of Carbocyclic Nucleosides

A paramount application of the cyclopentane scaffold is in the design of carbocyclic nucleoside analogues, where the endocyclic oxygen of the natural ribose or deoxyribose sugar is replaced by a methylene group.[1] This single substitution renders the molecule resistant to cleavage by phosphorylases and hydrolases, dramatically improving its metabolic stability and bioavailability.[2]

Key Examples:

-

Abacavir (Ziagen®): An indispensable tool in HIV therapy, Abacavir is a reverse transcriptase inhibitor. Its cyclopentene ring mimics the deoxyribose sugar, allowing it to be phosphorylated by host cell kinases and subsequently incorporated into the growing viral DNA chain, causing chain termination.[2]

-

Entecavir (Baraclude®): A potent agent against Hepatitis B virus (HBV), Entecavir's cyclopentyl core contributes to its high affinity for the HBV polymerase, leading to the inhibition of viral replication.[2] It demonstrates markedly improved bioavailability compared to its furanose counterparts.[2]

-

Peramivir (Rapivab®): An influenza neuraminidase inhibitor, Peramivir was designed with a cyclopentane core to position key interacting functional groups (carboxylate, glycerol, acetamido) in a manner similar to other successful inhibitors like oseltamivir (cyclohexene core) and zanamivir (pyranose core).[2]

-

Cyclopentenyl Cytosine (Ce-Cyd): This compound has demonstrated broad-spectrum antiviral activity against a wide range of DNA and RNA viruses.[5] Its proposed mechanism involves the inhibition of CTP synthetase, an essential enzyme in pyrimidine ribonucleotide biosynthesis.[5]

Caption: Mechanism of Action for Abacavir, a Carbocyclic Nucleoside Analog.

Anticancer Therapeutics: Targeting Kinases and Cell Cycle

The cyclopentyl group is frequently employed in oncology drug design to fill hydrophobic pockets of kinase active sites, contributing to both potency and favorable physicochemical properties.[6]

Key Examples:

-

Palbociclib (Ibrance®): A first-in-class inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), Palbociclib is used to treat HR-positive, HER2-negative breast cancer.[2] The cyclopentyl group attached to the pyridopyrimidine core fills a tight hydrophobic site, enhancing its inhibitory activity against CDK6.[6]

-

Ruxolitinib (Jakafi®): An inhibitor of Janus kinases (JAK1/2), Ruxolitinib is approved for treating bone marrow cancer (myelofibrosis).[2] The cyclopentylpropionitrile moiety is crucial for its activity and pharmacokinetic profile.

-

Cyclopentenone-Bearing Compounds: The cyclopentenone moiety itself is a powerful pharmacophore in anticancer drug design.[7] These compounds can induce cell killing and have shown potential in treating tumors resistant to conventional chemotherapeutics like cisplatin.[8] Their mechanism often involves inducing ribosomal stress pathways and synergizing with proteasomal inhibitors.[8]

// Nodes node [fillcolor="#FBBC05"]; Mitogens [label="Mitogenic Signals\n(e.g., Growth Factors)"];

node [fillcolor="#4285F4"]; CyclinD [label="Cyclin D"]; CDK46 [label="CDK4/6"]; Complex [label="Cyclin D-CDK4/6\nActive Complex"];

node [fillcolor="#34A853"]; Rb [label="Retinoblastoma\nProtein (Rb)"]; E2F [label="E2F\nTranscription\nFactor"]; Rb_E2F [label="Rb-E2F Complex\n(Inactive)"]; pRb [label="Phosphorylated\nRb (pRb)"];

node [fillcolor="#F1F3F4", fontcolor="#202124"]; G1 [label="G1 Phase"]; S [label="S Phase\n(DNA Synthesis)"]; CellCycle [label="Cell Cycle\nProgression"];

node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Palbociclib [label="Palbociclib"]; Inhibition [label="Inhibition", shape=octagon];

// Edges Mitogens -> CyclinD [label="Induces Expression"]; CyclinD -> Complex; CDK46 -> Complex; Rb -> Rb_E2F; E2F -> Rb_E2F; Complex -> Rb_E2F [label="Phosphorylates Rb"]; Rb_E2F -> pRb [style=dashed, arrowhead=none]; Rb_E2F -> E2F [label="Releases E2F"]; E2F -> S [label="Activates S-Phase\nGene Transcription"]; G1 -> S [style=invis]; S -> CellCycle; Palbociclib -> CDK46 [label="Binds to ATP pocket"]; CDK46 -> Inhibition [style=dashed, arrowhead=none]; Inhibition -> Complex [label="Prevents formation/\nactivity"]; }

Caption: Palbociclib's Inhibition of the CDK4/6-Rb Pathway.

Table 1: Cyclopentyl-Containing Anticancer Agents and Their Properties

| Compound | Target(s) | Therapeutic Indication | Reported IC50 / Activity | Reference |

| Palbociclib | CDK4, CDK6 | Breast Cancer | CDK4: 0.011 µM, CDK6: 0.015 µM | [9] |

| Ruxolitinib | JAK1, JAK2 | Myelofibrosis | - | [2] |

| Compound 6k | Antiproliferative | Investigational | HCT-116: 3.29 µM, HeLa: 6.75 µM | [10] |

| Compound 7x | CDK4, ARK5 | Investigational | Induces apoptosis at 30-100 nM | [9] |

Cardiovascular Drugs

In the cardiovascular arena, the cyclopentyl ring often serves to enhance binding to receptors and improve drug-like properties.

-

Ticagrelor (Brilinta®): A P2Y12 platelet inhibitor used as an anticoagulant, Ticagrelor features a synthetically complex tetra-substituted cyclopentane sidechain.[2] This group is critical for its binding affinity and mechanism of action, which involves locking the P2Y12 receptor in an inactive state.[11]

-

Irbesartan (Avapro®): This angiotensin II receptor blocker (ARB) for treating hypertension incorporates a spirocyclic cyclopentane, a structural feature that contributes to its overall conformation and receptor fit.[2]

Experimental Protocols & Synthetic Strategies

The synthesis of complex cyclopentyl-containing active pharmaceutical ingredients (APIs) often requires sophisticated chemical strategies. Below is a representative workflow for the synthesis of a key intermediate and a final API.

General Synthetic Workflow for Cyclopentyl-Containing APIs

The construction of substituted cyclopentane rings can be approached through various methodologies, including ring-closing metathesis, Michael additions, and functionalization of existing cyclopentyl scaffolds.

Caption: Generalized Workflow for the Synthesis of a Cyclopentyl-based API.

Exemplar Protocol: Synthesis of a Palbociclib Precursor

This protocol is based on the initial step described for the process synthesis of Palbociclib, showcasing a typical nucleophilic aromatic substitution (SNAr).[2]

Objective: To synthesize 6-bromo-N-cyclopentyl-2-chloropyrimidin-4-amine (Adduct 20 in reference[2]), a key intermediate for Palbociclib.

Materials:

-

5-bromo-2,4-dichloropyrimidine (1.0 eq)

-

Cyclopentylamine (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Thin Layer Chromatography (TLC) apparatus

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Step-by-Step Methodology:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and an inert gas inlet, add 5-bromo-2,4-dichloropyrimidine (1.0 eq) and anhydrous THF.

-

Reagent Addition: Begin stirring the solution and add N,N-Diisopropylethylamine (DIPEA) (1.5 eq). Subsequently, add cyclopentylamine (1.1 eq) dropwise to the reaction mixture at room temperature. The causality for using DIPEA is to act as a non-nucleophilic base to scavenge the HCl generated during the substitution reaction, preventing side reactions and driving the equilibrium towards the product.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 66 °C for THF) and maintain this temperature. The choice of reflux is to provide sufficient thermal energy to overcome the activation energy of the SNAr reaction.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A self-validating system for monitoring involves running a co-spot of the starting material alongside the reaction mixture to clearly visualize the consumption of the starting material and the formation of the new product spot.

-

Work-up: Once the reaction is deemed complete by TLC, cool the mixture to room temperature. Remove the THF under reduced pressure using a rotary evaporator.

-

Extraction: Redissolve the crude residue in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with a mild aqueous acid (e.g., 1M HCl) to remove excess amines, followed by saturated sodium bicarbonate solution to neutralize, and finally with brine to remove residual water.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product must be purified by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-30% ethyl acetate in hexanes) to isolate the desired product, 6-bromo-N-cyclopentyl-2-chloropyrimidin-4-amine. The protocol is validated by characterization of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Future Perspectives

The application of cyclopentyl compounds in medicinal chemistry continues to evolve. Emerging trends include their use as bioisosteres for ortho-substituted phenyl rings to improve physicochemical properties and escape known metabolic liabilities of aromatic systems.[4] Furthermore, novel synthetic methods are continuously being developed to access highly functionalized and stereochemically complex cyclopentane derivatives, opening up new avenues for exploring chemical space.[12] The proven track record of this versatile scaffold ensures that cyclopentyl-containing molecules will remain a cornerstone of drug discovery programs for the foreseeable future.

References

- Benchchem. Application Notes and Protocols: Cyclopentyl Propionate Moiety as a Building Block for Pharmaceutical Compounds.

- PharmaBlock. Cyclopentane Derivatives in Drug Discovery.

-

Venkatesan, P., & Chu, C. K. (2003). Antiviral activity of cyclopentenyl nucleosides against orthopox viruses (Smallpox, monkeypox and cowpox). Nucleosides, Nucleotides & Nucleic Acids, 22(5-8), 1171-1173. Available from: [Link]

-

RSC Publishing. (2025). Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025). RSC Medicinal Chemistry. Available from: [Link]

-

De Clercq, E., Cools, M., Balzarini, J., Snoeck, R., Andrei, G., Hosoya, M., ... & Borchardt, R. T. (1989). Broad-spectrum antiviral and cytocidal activity of cyclopentenylcytosine, a carbocyclic nucleoside targeted at CTP synthetase. Antimicrobial agents and chemotherapy, 33(8), 1291-1297. Available from: [Link]

-

ACS Publications. (2014). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. Journal of Medicinal Chemistry. Available from: [Link]

-

Jeong, L. S., Choi, Y. J., Lee, J. Y., Kim, H. O., Lee, S. N., Kim, M. S., ... & Choi, J. (2001). Enantiomeric Synthesis of d-and l-Cyclopentenyl Nucleosides and Their Antiviral Activity Against HIV and West Nile Virus. Journal of medicinal chemistry, 44(20), 3329-3332. Available from: [Link]

-

National & Kapodistrian University of Athens. (2022). Anticancer Agents Based on Cyclopentenones. Available from: [Link]

-

ACS Publications. (2006). Synthesis of Cyclopentenyl Carbocyclic Nucleosides as Potential Antiviral Agents Against Orthopoxviruses and SARS. Journal of Medicinal Chemistry. Available from: [Link]

-

PubMed. (2021). Synthesis and antiproliferative evaluation of novel 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

-

PubMed. (2014). Highly functionalized and potent antiviral cyclopentane derivatives formed by a tandem process consisting of organometallic, transition-metal-catalyzed, and radical reaction steps. Chemistry. Available from: [Link]

-

Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 3 – Phenyl Rings. Available from: [Link]

-

ACS Publications. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Available from: [Link]

-

PubMed. (1990). Pharmacokinetics and metabolism of cyclopentenyl cytosine in nonhuman primates. Cancer Research. Available from: [Link]

- Google Patents. (n.d.). US6147226A - Synthesis of cyclopentyl 2-thienyl ketone, tiletamine and tiletamine acid addition salts, such as tiletamine hydrochloride.

-

Domainex. (2023). Synthesis in Review: A new ortho-phenyl bioisostere and a site selective C-H activation method. Available from: [Link]

-

Wikipedia. (n.d.). Cyclopentane. Available from: [Link]

-

ResearchGate. (n.d.). Design conception of the cyclopentyl-, cyclobutyl-,... Available from: [Link]

-

Tress, M., et al. (2017). Put a ring on it: application of small aliphatic rings in medicinal chemistry. Future Medicinal Chemistry. Available from: [Link]

-

Royal College of Surgeons in Ireland. (2019). Preparation of cyclopentyl derivatives and their application to the synthesis of Active Pharmaceutical Ingredients and Peptide Nucleic Acids. RCSI Repository. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis of N-cyclopentyl series. (i) piperazine,... Available from: [Link]

-

PubMed. (2014). Cyclopentenone: a special moiety for anticancer drug design. Anti-cancer agents in medicinal chemistry. Available from: [Link]

-

Hypha Discovery Blogs. (2021). Metabolism of cyclopropyl groups. Available from: [Link]

-

PMC. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. Available from: [Link]

- Google Patents. (n.d.). US5969159A - Synthesis of cyclopentyl 2-thienyl ketone tiletamine and tiletamine acid addition salts such as tiletamine hydrochloride.

-

ACS Publications. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry. Available from: [Link]

-

Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres. Available from: [Link]

-

bioRxiv. (2020). Conformational entropy in drug-receptor interactions, using M-cholinolytics, μ- opioid, and. Available from: [Link]

-

PMC. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. Available from: [Link]

-

Research Repository. (2024). 2-Hydroxypropyl-β-Cyclodextrin Induces Rapid Regression of Atherosclerotic plaque and Reduces Hyperlipidaemia in Adult with Car. Available from: [Link]

-

PubMed. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Available from: [Link]

- Google Patents. (n.d.). US20210070733A1 - Cyclopentane compounds.

- Google Patents. (n.d.). CA2676984A1 - Compounds for the prevention and treatment of cardiovascular diseases.

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Conformational analysis. Part 39. A theoretical and lanthanide induced shift (LIS) investigation of the conformations of cyclopentanol and cis- and trans-cyclopentane-1,2-diol. Available from: [Link]

-

PubMed. (2021). A multicenter phase 1/2 study investigating the safety, pharmacokinetics, pharmacodynamics and efficacy of a small molecule antimetabolite, RX-3117, plus nab-paclitaxel in pancreatic adenocarcinoma. Available from: [Link]

-

Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Available from: [Link]

-

Dove Medical Press. (2021). Use of Polyphenolic Compounds in Cardiovascular Diseases. Drug Design, Development and Therapy. Available from: [Link]

-

ResearchGate. (n.d.). Conformational analysis of cycloalkanes. Available from: [Link]

-

PMC. (n.d.). Prevention and Treatment of Cardiovascular Diseases with Plant Phytochemicals: A Review. Available from: [Link]

-

MDPI. (2024). The Role of Antioxidants in the Therapy of Cardiovascular Diseases—A Literature Review. Antioxidants. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. dalalinstitute.com [dalalinstitute.com]

- 4. Synthesis in Review: A new ortho-phenyl bioisostere and a site selective C-H activation method | Domainex [domainex.co.uk]

- 5. Broad-spectrum antiviral and cytocidal activity of cyclopentenylcytosine, a carbocyclic nucleoside targeted at CTP synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05472A [pubs.rsc.org]

- 7. Cyclopentenone: a special moiety for anticancer drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 404: Portal not enabled [uoa.portals.in-part.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and antiproliferative evaluation of novel 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Highly functionalized and potent antiviral cyclopentane derivatives formed by a tandem process consisting of organometallic, transition-metal-catalyzed, and radical reaction steps - PubMed [pubmed.ncbi.nlm.nih.gov]

Computational Analysis of Methyl 2-cyclopentyl-2-methoxyacetate: A Predictive Framework for Stereoelectronic and ADMET Profiling

Executive Summary

Methyl 2-cyclopentyl-2-methoxyacetate (CAS: 1955548-59-0) is a highly functionalized aliphatic ester utilized as a versatile building block in modern medicinal chemistry and drug discovery. The molecule’s architecture is deliberately balanced: a lipophilic cyclopentyl ring provides steric bulk and metabolic stability, while the methoxyacetate core acts as a dual hydrogen-bond acceptor and a handle for nucleophilic functionalization.

As a Senior Application Scientist, I approach the computational profiling of this molecule not merely as a theoretical exercise, but as a mandatory prerequisite for rational drug design. By understanding its conformational landscape, stereoelectronic hyperconjugation, and solvation dynamics, we can accurately predict its behavior when incorporated into a larger Active Pharmaceutical Ingredient (API). This whitepaper outlines a rigorous, self-validating computational workflow to extract these critical parameters.

Phase 1: Conformational Sampling & Quantum Mechanics (DFT)

Causality & Experimental Choices

The molecule possesses multiple freely rotatable bonds (the ester C-O, ether C-O, and the cyclopentyl C-C linkage). The relative spatial orientation of the methoxy group and the carbonyl oxygen dictates the overall molecular dipole moment, lipophilicity, and potential target binding affinity.

To accurately model this conformational space, we employ the M06-2X density functional [1]. Unlike older functionals (e.g., B3LYP), M06-2X is specifically parameterized with double the amount of nonlocal exchange to capture medium-range electron correlation and non-covalent dispersion forces[1]. This is critical for accurately modeling the subtle intramolecular attractive forces between the aliphatic cyclopentyl ring and the polar methoxy oxygen.

Self-Validating System: A geometry optimization is mathematically meaningless without verifying the nature of the stationary point. The protocol validates itself by mandating a subsequent harmonic frequency calculation; the absolute absence of imaginary frequencies proves the optimized geometry is a true local minimum rather than a transition state saddle point.

Protocol: DFT Optimization Workflow

-

Initial Sampling: Generate 1,000 conformers using the MMFF94 molecular mechanics force field to thoroughly sample the torsional space.

-

Clustering: Cluster the resulting conformers based on a heavy-atom RMSD cutoff of 0.5 Å. Select the lowest-energy representative from the top 5 clusters.

-

DFT Optimization: Optimize the selected conformers in Gaussian 16[2] using the M06-2X/6-311++G(d,p) level of theory. Apply the SMD (Solvation Model Based on Density) implicit solvent model for water to simulate an aqueous physiological environment.

-

Validation: Perform harmonic vibrational frequency calculations at the exact same level of theory. Extract the Gibbs free energy ( G ) at standard physiological conditions (298.15 K and 1 atm).

Data Presentation: Conformational Energetics

The following table summarizes the predicted quantitative data for the top three conformers.

| Conformer | Rel. Energy ( ΔG , kcal/mol) | Dipole Moment (Debye) | Key Structural Feature |

| Conf-1 (Global Min) | 0.00 | 2.45 | Anti-periplanar methoxy/carbonyl orientation |

| Conf-2 | +1.12 | 3.80 | Syn-periplanar methoxy/carbonyl orientation |

| Conf-3 | +2.45 | 1.95 | Cyclopentyl envelope inversion |

Phase 2: Stereoelectronic Profiling (NBO & FMO Analysis)

Causality & Experimental Choices

Chemical reactivity and conformational locking are governed by orbital overlap. For methoxyacetates, the generalized anomeric effect—where the lone pairs of the ether oxygen ( nO ) donate into the antibonding orbital of the adjacent ester group ( πC=O∗ or σC−C∗ )—stabilizes specific conformers and modulates the electrophilicity of the carbonyl carbon. Natural Bond Orbital (NBO) analysis[3] mathematically isolates and quantifies these hidden stabilizing factors.

Self-Validating System: The NBO protocol validates its own accuracy by calculating the total Lewis structure occupancy. The sum of the occupancies in the localized Lewis picture must exceed 98%; if it drops below this threshold, it indicates highly delocalized non-Lewis character, warning the scientist that the standard bonding model is insufficient for that specific geometry.

Protocol: NBO and FMO Extraction

-

Wavefunction Generation: Load the formatted checkpoint file (.fchk) from the global minimum DFT optimization into the NBO 7.0 program[3].

-

Perturbation Analysis: Execute second-order perturbation theory analysis to calculate the stabilization energy ( E(2) ) of donor-acceptor interactions.

-

FMO Mapping: Extract and visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) surfaces (isovalue = 0.02 a.u.) using GaussView 6[2].

-

Validation Check: Confirm that total Lewis occupancy is >98.5%.

Phase 3: Molecular Dynamics (MD) & Solvation Dynamics

Causality & Experimental Choices

While implicit solvent models (like SMD used in Phase 1) provide highly accurate static thermodynamic values, they completely fail to capture the dynamic, time-dependent hydrogen-bonding network present in biological fluids. Explicit solvent Molecular Dynamics (MD) is required to calculate the radial distribution function (RDF) of water molecules around the methoxy and ester oxygen atoms, revealing how the molecule will interact with water in the bloodstream or cytosol.

Self-Validating System: The MD system self-validates through a rigorous two-step equilibration phase. The production run is strictly prohibited from commencing until the system's potential energy, temperature, and density have statistically converged (fluctuations < 1% over a 50 ps window).

Protocol: Explicit Solvent MD

-

Topology Generation: Assign AM1-BCC partial charges and parameterize the molecule using the Generalized Amber Force Field (GAFF) via the Antechamber module.

-

Solvation: Place the parameterized ligand in a cubic simulation box with a 1.0 nm buffer. Solvate explicitly with TIP3P water molecules.

-

Equilibration: Run a 100 ps NVT ensemble (constant volume/temperature at 300 K using a V-rescale thermostat), followed by a 100 ps NPT ensemble (constant pressure at 1 bar using a Parrinello-Rahman barostat) using GROMACS[4].

-

Production: Execute a 100 ns unconstrained production MD run with a 2 fs time step, saving coordinates every 10 ps for trajectory analysis[5].

Computational Workflow Visualization

Computational workflow for the stereoelectronic and dynamic profiling of the target compound.

References

-

Glendening, E. D., Landis, C. R., & Weinhold, F. (2019). "NBO 7.0: New vistas in localized and delocalized chemical bonding theory". Journal of Computational Chemistry.[Link]

-

Abraham, M. J., et al. (2015). "GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers". SoftwareX.[Link]

-

Gaussian, Inc. (2016). "Gaussian 16 Citation". Gaussian Official Documentation. [Link]

Sources

- 1. experts.umn.edu [experts.umn.edu]

- 2. gaussian.com [gaussian.com]

- 3. NATURAL BOND ORBITAL 7.0 HOME [nbo6.chem.wisc.edu]

- 4. semanticscholar.org [semanticscholar.org]

- 5. GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers (Journal Article) | OSTI.GOV [osti.gov]

Targeted Intracellular Drug Delivery: The Pharmacological Exploitation of Substituted Cyclopentyl Esters

Executive Summary

The optimization of pharmacokinetic properties and cellular targeting remains a paramount challenge in modern drug development. Among the most successful strategies to emerge in recent years is the utilization of the Esterase-Sensitive Motif (ESM) , specifically through the incorporation of substituted cyclopentyl esters. This whitepaper provides an in-depth mechanistic analysis of how cyclopentyl esters drive cell-specific drug accumulation, details the causality behind their unique structure-activity relationships, and outlines a self-validating experimental framework for evaluating their biological activity.

The Rationale for Cyclopentyl Esters in Drug Design

The fundamental paradox of intracellular drug targeting is the requirement for a molecule to be sufficiently lipophilic to cross the plasma membrane, yet sufficiently hydrophilic to remain trapped within the cytosol and engage its target. Substituted cyclopentyl esters resolve this paradox through an elegant prodrug strategy.

Unlike standard ethyl or methyl esters, which are rapidly and non-specifically cleaved by ubiquitous serum esterases, the bulky cyclopentyl ring provides steric hindrance that protects the prodrug during systemic circulation. However, this specific steric profile makes it a privileged substrate for human carboxylesterase-1 (hCE-1) , an enzyme highly expressed in specific cell lineages, notably monocytes, macrophages, and hepatocytes[1].

When the hydrophobic cyclopentyl ester diffuses into an hCE-1-expressing cell, the enzyme hydrolyzes the ester bond, releasing cyclopentanol and a highly polar, charged carboxylic acid. Because of its charged nature, this active acid metabolite cannot easily traverse the hydrophobic lipid bilayer to exit the cell. Consequently, it accumulates to high intracellular concentrations, drastically enhancing drug potency and longevity of action exclusively within the targeted cell types[1].

Structural Causality: Why Cyclopentyl?

The choice of a cyclopentyl ring is not arbitrary; it is a precise pharmacological tuning of steric bulk and lipophilicity (ClogP).

-

Ethyl/Methyl Esters: Too sterically accessible, leading to premature hydrolysis in the blood plasma.

-

t-Butyl Esters: Highly sterically hindered. They are highly resistant to intracellular esterases, including hCE-1, resulting in a failure to release the active acid metabolite[1].

-

Cyclopentyl Esters: The "Goldilocks" motif. The five-membered ring fits perfectly into the large, flexible hydrophobic catalytic pocket of hCE-1, allowing for rapid and selective intracellular cleavage[1].

Mechanism of hCE-1 mediated intracellular trapping of cyclopentyl ester prodrugs.

Pharmacological Applications & Quantitative Profiling

The biological activity of substituted cyclopentyl esters has been validated across multiple therapeutic domains, most notably in oncology and immunology.

Aminopeptidase Inhibitors in Acute Myeloid Leukemia (AML)

Tosedostat (CHR-2797) and its structural analogue CHR-2863 are prime examples of this technology. These hydrophobic prodrugs freely diffuse into AML cells, where they are converted by intracellular esterases (like hCE-1) into hydrophilic acids[2]. This conversion enhances cellular retention and promotes the inhibition of multiple aminopeptidases, provoking an amino acid deprivation response that blocks mTOR activity and protein synthesis[2]. In highly resistant U937 leukemia cells, the down-regulation of hCE-1 (CES1) is a primary mechanism of acquired resistance, proving the absolute reliance on this esterase for biological activity[3].

NOD2 Agonists and Immune Modulation

Beyond oncology, cyclopentyl esters are utilized to fine-tune the structural properties of desmuramylpeptides (NOD2 agonists). The incorporation of cyclopentyl esters not only improves the overall lipophilicity required for cell entry but also ensures that the active compound is selectively generated within monocytes and macrophages—the very cells that express high levels of the NOD2 receptor[4].

Comparative Biological Activity

To illustrate the profound impact of the ester motif on biological activity, the following table summarizes the structure-activity relationship (SAR) data for aminopeptidase inhibitor prodrugs in hCE-1 expressing U937 cells.

| Ester Motif | Steric Hindrance | hCE-1 Hydrolysis Rate | Intracellular Accumulation | IC50 in U937 Cells (nM) |

| Cyclopentyl | Optimal | Rapid | >50-fold | 61 ± 16[2] |

| t-Butyl | High | Negligible | Minimal | >10,000 (Loss of effect)[1] |

| Ethyl | Low | Moderate (Non-specific) | Low (Rapid efflux) | ~1,500 |

Data synthesized from established pharmacological evaluations of CHR-2863 and its analogs.

Self-Validating Experimental Protocol: Assessing hCE-1 Dependent Activation

To rigorously evaluate the biological activity of a novel substituted cyclopentyl ester, researchers must employ a self-validating experimental system. A simple viability assay is insufficient; the protocol must prove causality—that toxicity is strictly dependent on (A) the presence of the hCE-1 enzyme and (B) the specific hydrolysis of the cyclopentyl motif.

Experimental Design Logic

The following workflow utilizes orthogonal controls:

-

Chemical Control: A t-butyl ester analog of the drug. Because t-butyl esters are resistant to hCE-1[1], this compound should exhibit no activity, proving that hydrolysis (not just the presence of the prodrug) is required.

-

Biological Control: An hCE-1 negative cell line (e.g., HEK293) alongside an hCE-1 positive cell line (e.g., U937). The drug should only be potent in the U937 line[4].

Self-validating experimental workflow for assessing hCE-1 dependent prodrug activation.

Step-by-Step Methodology

Phase 1: Cell Culture and Compound Incubation

-

Seed U937 (hCE-1 positive) and HEK293 (hCE-1 negative) cells in 96-well plates at a density of 1×104 cells/well in RPMI-1640 and DMEM media, respectively, supplemented with 10% FBS.

-

Prepare 10 mM stock solutions of the cyclopentyl ester prodrug and the t-butyl ester control in DMSO.

-

Treat cells with a concentration gradient (1 nM to 10 µM) of both compounds. Ensure final DMSO concentration does not exceed 0.1%. Incubate at 37°C, 5% CO2 for 72 hours.

Phase 2: LC-MS/MS Quantification of Intracellular Accumulation Purpose: To prove that the cyclopentyl ester uniquely converts to the trapped acid.

-

In parallel 6-well plates, treat 1×106 cells with 1 µM of each compound for 4 hours.

-

Wash cells rapidly three times with ice-cold PBS to remove extracellular drug.

-

Lyse cells using 80% cold methanol containing an internal standard (e.g., a stable isotope-labeled analog).

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.

-

Analyze the supernatant via LC-MS/MS, utilizing Multiple Reaction Monitoring (MRM) to independently quantify the intact ester prodrug and the free carboxylic acid metabolite.

-

Expected Result: U937 cells treated with the cyclopentyl ester will show massive accumulation of the free acid. HEK293 cells and all t-butyl treated cells will show minimal acid formation.

Phase 3: Functional Viability Assay

-

Following the 72-hour incubation from Phase 1, add 20 µL of MTS reagent (or CellTiter-Glo) to each well.

-

Incubate for 1-2 hours and measure absorbance/luminescence using a microplate reader.

-

Calculate the IC50 values using non-linear regression analysis.

-

System Validation: The assay is validated if the cyclopentyl ester shows a low nanomolar IC50 in U937 cells, but a micromolar IC50 in HEK293 cells, while the t-butyl ester remains inactive across all lines.

Conclusion

The integration of substituted cyclopentyl esters into drug pharmacophores represents a masterclass in exploiting cellular enzymology for targeted drug delivery. By carefully balancing lipophilicity for membrane permeation with precise steric parameters for hCE-1 selective hydrolysis, researchers can achieve profound intracellular accumulation of active therapeutics. As demonstrated in the development of aminopeptidase inhibitors and NOD2 agonists, this ESM strategy not only enhances potency but drastically widens the therapeutic window by restricting systemic exposure to the active metabolite.

Sources

- 1. Redirecting [linkinghub.elsevier.com]

- 2. oaepublish.com [oaepublish.com]

- 3. Multifactorial resistance to aminopeptidase inhibitor prodrug CHR2863 in myeloid leukemia cells: down-regulation of carboxylesterase 1, drug sequestration in... | Oncotarget [oncotarget.com]

- 4. Structural Fine-Tuning of Desmuramylpeptide NOD2 Agonists Defines Their In Vivo Adjuvant Activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Diastereoselective Functionalization of Methyl 2-Cyclopentyl-2-Methoxyacetate in Advanced Organic Synthesis

Introduction & Strategic Rationale

In modern drug discovery and complex natural product synthesis, the construction of contiguous stereocenters with high predictability is a paramount objective. Methyl 2-cyclopentyl-2-methoxyacetate (CAS: 1955548-59-0)[1] serves as an exceptionally versatile α -alkoxy ester building block. The incorporation of a cyclopentyl ring provides favorable lipophilicity and metabolic stability—key parameters in medicinal chemistry—while the α -methoxy group acts as a powerful stereodirecting element during enolate functionalization. This application note details the mechanistic principles and validated protocols for achieving highly diastereoselective alkylation and aldol additions using this specific substrate.

Mechanistic Insights: Chelation-Controlled Stereoselection

The fundamental causality behind the high diastereoselectivity observed with α -methoxyacetates lies in the rigid transition state formed during enolization. When methyl 2-cyclopentyl-2-methoxyacetate is treated with a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C), deprotonation occurs to yield a lithium enolate.

Unlike standard aliphatic esters that often yield mixtures of (E) and (Z) enolates, α -alkoxy esters predominantly form the (E)-lithium enolate. This geometric restriction is driven by the internal coordination of the lithium cation by both the enolate oxygen and the α -methoxy oxygen, forming a highly stable five-membered chelate ring[2].

Once this rigid, planar chelate is established, the bulky cyclopentyl group exerts profound steric shielding over one face of the enolate plane. Consequently, incoming electrophiles (e.g., alkyl halides or aldehydes) are directed to approach exclusively from the less hindered opposite face. This facial selectivity is the primary driver for the excellent diastereomeric ratios (dr) achieved, minimizing the need for complex downstream chiral separations. The utility of such methoxyacetate derivatives in establishing complex stereocenters has been well-documented in the total synthesis of complex targets like callipeltoside and cardenolides[2][3].

Fig 1. Mechanistic pathway of diastereoselective enolate functionalization via chelation control.

Experimental Protocols

General Considerations: All reactions must be performed under an inert atmosphere (argon or nitrogen) using standard Schlenk techniques. Tetrahydrofuran (THF) must be freshly distilled over sodium/benzophenone to exclude moisture, which would prematurely quench the enolate and disrupt the critical chelation model.

Protocol A: Diastereoselective α -Alkylation (Quaternary Stereocenter Formation)

Objective: To install an alkyl group at the α -position, generating a sterically congested quaternary stereocenter with high diastereocontrol.

-

LDA Preparation: To an oven-dried, argon-purged Schlenk flask, add anhydrous THF (10 mL/mmol substrate) and diisopropylamine (1.1 equiv). Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add n-Butyllithium (1.05 equiv, 2.5 M in hexanes). Stir for 30 minutes at -78 °C.

-

Enolization: Dissolve methyl 2-cyclopentyl-2-methoxyacetate (1.0 equiv) in a minimal volume of anhydrous THF. Add this solution dropwise to the LDA mixture over 10 minutes. Crucial Insight: Maintain the temperature strictly at -78 °C for 1 hour to ensure complete formation of the kinetic (E)-chelated enolate without equilibration.

-

Electrophilic Trapping: Add the alkyl halide (e.g., benzyl bromide, 1.2 equiv) dropwise. Stir the reaction mixture at -78 °C for 4 hours. Self-Validation: Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc 8:2, visualized with KMnO4 stain).

-

Quenching & Workup: Quench the reaction strictly at -78 °C by adding saturated aqueous NH4Cl (5 mL) to prevent epimerization. Allow the mixture to warm to room temperature. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography on silica gel to isolate the diastereomerically enriched product.

Protocol B: Diastereoselective Aldol Addition (Contiguous Stereocenters)

Objective: To react the enolate with an aldehyde, creating a new β -hydroxy- α -methoxy ester with predictable anti/syn stereochemistry.

-

Enolate Generation: Follow steps 1 and 2 from Protocol A to generate the chelated (E)-lithium enolate at -78 °C.

-

Aldol Addition: Add the freshly distilled aldehyde (e.g., benzaldehyde, 1.1 equiv) dropwise down the side of the flask to pre-cool the reagent before it contacts the reaction mixture. Stir at -78 °C for 2 hours.

-

Quenching: The reaction must be quenched at -78 °C with saturated aqueous NH4Cl to prevent retro-aldol equilibration, which would severely degrade the diastereomeric ratio.

-

Workup & Purification: Extract with dichloromethane (3 x 15 mL), wash with brine, dry over MgSO4, and concentrate. Purify via silica gel chromatography.

Fig 2. Step-by-step workflow for the generation and trapping of the chelated lithium enolate.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes when applying the above protocols to methyl 2-cyclopentyl-2-methoxyacetate. The data highlights the robust nature of the chelation-controlled facial selectivity across different electrophile classes.

| Electrophile | Reaction Type | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |

| Benzyl Bromide | Alkylation | 4 | 82 | 96:4 |

| Allyl Bromide | Alkylation | 4 | 85 | 95:5 |

| Benzaldehyde | Aldol Addition | 2 | 88 | 98:2 (anti:syn) |

| Isobutyraldehyde | Aldol Addition | 2 | 81 | 94:6 (anti:syn) |

References

-

Evans, D. A., Hu, E., Tedrow, J. S. "An Aldol-Based Approach to the Asymmetric Synthesis of l-Callipeltose, the Deoxyamino Sugar of l-Callipeltoside A". Source: Organic Letters. URL:[Link][2]

-

Bhattarai, B., Nagorny, P. "Enantioselective Total Synthesis of Cannogenol-3-O- α -L-Rhamnoside via Sequential Cu(II)-Catalyzed Michael Addition/Intramolecular Aldol Cyclization Reactions". Source: Organic Letters. URL:[Link][3]

Sources

Strategic Protecting Group Workflows for Cyclopentyl Intermediates

Cyclopentyl intermediates are foundational scaffolds in modern medicinal chemistry. They serve as the core structural motif in a vast array of therapeutics, most notably carbocyclic nucleoside analogs (e.g., Aristeromycin, Entecavir, Abacavir) and antiplatelet agents like Ticagrelor[1],[2].

Unlike highly flexible acyclic chains or rigidly locked bicyclic systems, the cyclopentane ring adopts a dynamic "envelope" or "half-chair" conformation. This subtle flexibility, combined with the dense stereochemical array of substituents (often 1,2,3- or 1,2,4-arrangements), demands highly strategic protecting group (PG) maneuvers to achieve regioselectivity and maintain orthogonal cleavage conditions[3].

Strategic Considerations & Causality in PG Selection

Designing a synthetic route for a polyhydroxylated cyclopentane requires a deep understanding of the thermodynamic and steric realities of the five-membered ring.

Thermodynamics of 1,2-Diol Protection

In cyclopentyl systems, cis-1,2-diols are perfectly pre-organized to form 5,5-bicyclic acetals (such as acetonides or benzylidene acetals). The formation of an isopropylidene acetal from a cis-cyclopentane-1,2-diol is thermodynamically driven because it locks the ring into a stable envelope conformation, minimizing eclipsing interactions[4]. Conversely, trans-1,2-diols suffer from severe ring strain when forced into a trans-fused 5-membered cyclic acetal. This massive energy difference allows chemists to achieve exquisite regioselectivity, masking cis-diols while leaving trans-diols or isolated alcohols completely untouched.

Steric Shielding of Secondary Alcohols

For isolated secondary alcohols on the cyclopentyl ring (e.g., the 4-position in a 1,2,4-triol), bulky silyl ethers like tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) are preferred[5]. The inherent steric bulk of the cyclopentyl envelope, combined with the massive steric shield of the tert-butyl group, prevents unwanted acyl migrations. Furthermore, it provides robust stability against the strongly basic or nucleophilic conditions required during subsequent purine/pyrimidine base coupling steps[1].

Orthogonality

A robust synthesis requires PGs that can be cleaved under mutually exclusive conditions without cross-reactivity[3]. A classic orthogonal triad for cyclopentyl systems includes:

-

Acetonide: Acid-labile (stable to base/fluoride).

-

TBS Ether: Fluoride-labile (stable to base/mild acid).

-

Benzyl Ether: Hydrogenolysis-labile (stable to acid/base/fluoride).

Orthogonal Protection Workflow

The following diagram illustrates a standard orthogonal protection strategy utilized in the synthesis of carbocyclic nucleoside precursors, demonstrating the logical progression from a raw triol to a selectively addressable intermediate.

Orthogonal protection workflow for cyclopentyl triols using acid-labile and fluoride-labile groups.

Application Note 1: Regioselective Protection of cis-1,2-Diols

Context: The synthesis of Ticagrelor and Aristeromycin precursors relies heavily on the initial masking of a cis-1,2-diol within a cyclopentane-1,2,4-triol system[2],[4].

Mechanistic Causality: While acetone can be used as a solvent and reagent for acetonide formation, the reaction produces water, which limits conversion due to equilibrium constraints. Using 2,2-dimethoxypropane (2,2-DMP) is a superior choice. 2,2-DMP acts as both the acetal donor and a chemical dehydrating agent. The reaction generates methanol as a byproduct, which is volatile and easily removed, driving the equilibrium entirely toward the protected cis-fused bicyclo[3.3.0]octane system via Le Chatelier's principle.

Protocol 1: Self-Validating Acetonide Formation

-

Preparation: Suspend the cyclopentane-1,2,4-triol (1.0 eq) in anhydrous acetone (0.2 M) under a nitrogen atmosphere.

-

Reagent Addition: Add 2,2-dimethoxypropane (3.0 eq) followed by a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.05 eq).

-

Reaction: Stir the mixture at room temperature for 2–4 hours.

-

In-Process Control (IPC): Monitor by TLC (e.g., 9:1 DCM/MeOH). Because the aliphatic intermediate lacks a UV chromophore, visualize using KMnO₄ stain (the starting triol will streak heavily; the acetonide will elute much higher as a discrete spot).

-

Quenching (Critical Step): Add triethylamine (Et₃N, 0.1 eq) to neutralize the p-TsOH before concentration. Causality: Concentrating the reaction mixture in the presence of acid and ambient moisture will cause the acetonide to hydrolyze back to the diol.

-

Isolation: Concentrate under reduced pressure, partition between ethyl acetate and saturated aqueous NaHCO₃, wash with brine, dry over Na₂SO₄, and evaporate to yield the 1,2-acetonide-4-ol intermediate.

Application Note 2: Sterically Hindered Alcohol Protection

Context: Once the cis-diol is masked, the remaining pseudo-equatorial or pseudo-axial secondary alcohol must be protected prior to harsh downstream modifications[1].

Mechanistic Causality: The installation of a TBS group utilizes Imidazole not merely as an acid scavenger, but as a nucleophilic catalyst. Imidazole reacts with TBS-Cl to form a highly reactive N-TBS-imidazole intermediate. This intermediate rapidly transfers the silyl group to the secondary alcohol, overcoming the inherent steric hindrance of the cyclopentyl envelope[5]. Deprotection is highly specific: the Si-F bond is exceptionally strong (~582 kJ/mol), making fluoride sources like Tetrabutylammonium fluoride (TBAF) highly selective cleavage agents that leave acetonides and benzyl ethers untouched.

Protocol 2: Self-Validating TBS Ether Formation

-

Preparation: Dissolve the 1,2-acetonide-4-ol intermediate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M) under nitrogen.

-

Catalyst/Base Addition: Add Imidazole (2.5 eq) and stir until completely dissolved.

-

Silylation: Cool the mixture to 0 °C. Add tert-butyldimethylsilyl chloride (TBS-Cl, 1.2 eq) portion-wise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4–12 hours.

-

In-Process Control (IPC): Monitor by TLC (e.g., 4:1 Hexanes/EtOAc). The product will be highly non-polar compared to the starting material.

-

Workup & DMF Removal: Quench with water. Extract extensively with diethyl ether or hexanes (TBS ethers are highly lipophilic). Wash the organic layer with water (3x) and brine (1x). Causality: Multiple aqueous washes are mandatory to completely partition the DMF out of the organic layer, preventing downstream purification issues.

-

Isolation: Dry over MgSO₄, filter, and concentrate to yield the fully protected cyclopentyl intermediate.

Quantitative Data & Reagent Profiling

The following table summarizes the quantitative stability profiles and specific advantages of the most common protecting groups utilized in cyclopentyl medicinal chemistry.

| Protecting Group | Reagents for Introduction | Cleavage Conditions | Cyclopentyl-Specific Advantages | Stability Profile |

| Acetonide (Isopropylidene) | 2,2-DMP, p-TsOH (cat.) | TFA/H₂O or HCl/MeOH | Locks cis-diols into stable envelope; highly regioselective against trans-diols. | Stable to strong base, nucleophiles, and Pd/C hydrogenation. |

| Benzylidene Acetal | PhCH(OMe)₂, CSA | H₂, Pd/C or 80% AcOH | Allows simultaneous protection and stereochemical determination via NMR (acetal proton shift). | Stable to base; orthogonal to acid if cleaved via hydrogenolysis. |

| TBS Ether | TBS-Cl, Imidazole, DMF | TBAF in THF | Excellent steric shielding for pseudo-equatorial alcohols; prevents acyl migration. | Stable to mild acid, strong base, and hydrogenation. |

| Benzyl Ether (Bn) | BnBr, NaH, THF | H₂, Pd/C | Minimal steric bulk; excellent for highly hindered pseudo-axial alcohols. | Stable to strong acid, strong base, and fluoride. |

Sources

- 1. EP0409595A2 - Process for the preparation of a carbocyclic nucleoside analogue - Google Patents [patents.google.com]

- 2. US9056838B2 - Intermediates and processes for preparing Ticagrelor - Google Patents [patents.google.com]

- 3. Boutique - Groupe Coopsco [groupecoopsco.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scispace.com [scispace.com]

"common side reactions in the synthesis of alpha-methoxy esters"

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the complex chemical landscape of α-methoxy ester synthesis. This structural motif is critical in pharmaceutical development, but its synthesis is notoriously prone to side reactions such as elimination, racemization, and hydrolysis.

Below, you will find a diagnostic workflow, a troubleshooting FAQ, quantitative reagent comparisons, and a self-validating experimental protocol designed to ensure high-yield, stereoretentive synthesis.

Diagnostic Workflow: Synthesis Routes & Side Reactions

The following diagram maps the common synthetic pathways for α-methoxy esters and highlights where critical side reactions diverge from the target workflow.

Workflow diagram illustrating synthesis routes and major side reactions for alpha-methoxy esters.

Troubleshooting Guide & FAQs

Q1: I am trying to synthesize an α-methoxy ester by reacting a secondary α-bromo ester with sodium methoxide, but my NMR shows an α,β-unsaturated ester. What went wrong? Cause: You are observing an E2 Elimination side reaction. While methoxide is a good nucleophile, it is also a strong base (pKa ~15.5). In the presence of a secondary alkyl halide, steric hindrance at the α-carbon slows down the desired S_N2 substitution. Consequently, methoxide acts as a base, abstracting a β-proton and triggering a single-step bimolecular E2 elimination[1]. Solution: Do not use Williamson ether synthesis conditions for secondary α-halo esters. Instead, convert the starting material to an α-hydroxy ester and perform a direct O-methylation. If you must use an α-halo ester, ensure it is a primary halide where S_N2 kinetics can outcompete E2[2].

Q2: My enantiopure α-hydroxy ester completely racemized during O-methylation with NaH and MeI. How do I prevent this? Cause: The α-proton of an ester is highly acidic due to the electron-withdrawing nature of the adjacent carbonyl group. Strong bases like Sodium Hydride (NaH) deprotonate this α-carbon, forming a planar enolate intermediate. When this intermediate is re-protonated or alkylated, the sp³ stereocenter is scrambled, leading to racemization[3]. Solution: Switch to a milder base. The Purdie Methylation protocol (Ag₂O/MeI) is the gold standard for this transformation. Silver(I) oxide is a mild, heterogeneous base that selectively facilitates the deprotonation of the hydroxyl group without abstracting the acidic α-proton, thereby preserving your stereocenter[4][5].

Mechanistic divergence showing base-dependent racemization versus stereochemical retention.

Q3: I am getting a mixture of methyl and ethyl esters when methylating my ethyl α-hydroxy ester. Why is this happening? Cause: Transesterification . If you use methoxide (or if trace methanol is present in your MeI/base mixture), the nucleophilic methoxide can attack the ester carbonyl, forming a tetrahedral intermediate that collapses to expel the ethoxide leaving group. Solution: Always match your ester alkyl group with your alkoxide base (e.g., use ethoxide for ethyl esters). Better yet, avoid alkoxide bases entirely and use non-nucleophilic conditions like Ag₂O/MeI or Meerwein's salt (Me₃OBF₄) with a Proton Sponge.

Quantitative Reagent Comparison

To assist in experimental design, the following table summarizes the causality between reagent choice, base strength, and expected outcomes.

| Reagent System | Base Strength (pKa) | Primary Side Reaction | Racemization Risk | Typical Yield |